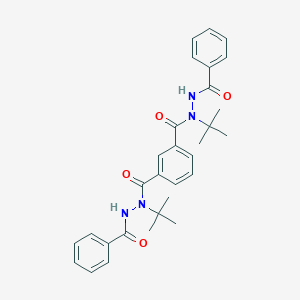![molecular formula C16H22N2OS2 B295452 3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound with potential therapeutic properties. It belongs to the family of benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, which have been studied for their ability to modulate various biological targets. In
Mecanismo De Acción
The mechanism of action of 3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to act by binding to specific sites on the target proteins and altering their activity. For example, the compound has been shown to inhibit the activity of certain kinases by binding to the ATP-binding site and preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects
3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells by targeting specific kinases involved in cell growth and survival. The compound has also been shown to have anti-inflammatory properties by inhibiting the activity of phosphodiesterases, which are involved in the regulation of inflammatory signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its ability to modulate various biological targets. This makes it a useful tool for studying the function of these targets and their role in disease. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of 3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further explore its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail, including the identification of specific binding sites on target proteins. Additionally, the development of more selective derivatives of the compound could help to reduce off-target effects and improve its therapeutic potential.
Métodos De Síntesis
The synthesis of 3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been reported in the literature. One of the methods involves the reaction of 2-ethylthio-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with butyl iodide in the presence of potassium carbonate as a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential therapeutic properties. It has been shown to have activity against various biological targets, including kinases, phosphodiesterases, and G-protein-coupled receptors. The compound has been tested in vitro and in vivo for its ability to modulate these targets and has shown promising results.
Propiedades
Fórmula molecular |
C16H22N2OS2 |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
3-butyl-2-ethylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H22N2OS2/c1-3-5-10-18-15(19)13-11-8-6-7-9-12(11)21-14(13)17-16(18)20-4-2/h3-10H2,1-2H3 |
Clave InChI |
DLPMBQDVZRLSTC-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(N=C1SCC)SC3=C2CCCC3 |
SMILES canónico |
CCCCN1C(=O)C2=C(N=C1SCC)SC3=C2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)

![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)


![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino){3-nitrophenyl}methylphosphonate](/img/structure/B295397.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
![1-[Tert-butyl-[(3,5-dimethylphenyl)-oxomethyl]amino]-3-(4-chlorophenyl)urea](/img/structure/B295402.png)